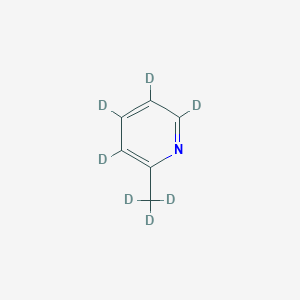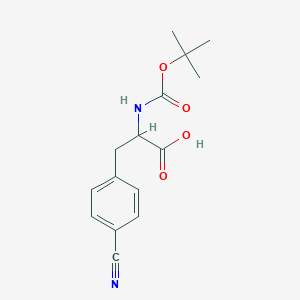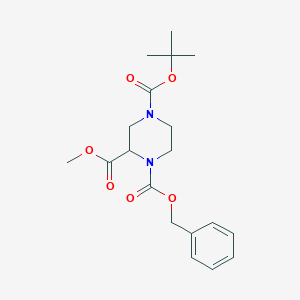
1-Benzyl 4-tert-butyl 2-méthyl pipérazine-1,2,4-tricarboxylate
Vue d'ensemble
Description
1-Benzyl 4-tert-butyl 2-methyl piperazine-1,2,4-tricarboxylate is a complex organic compound with the molecular formula C19H26N2O6. It is known for its unique structural features, which include a piperazine ring substituted with benzyl, tert-butyl, and methyl groups, as well as three carboxylate groups.
Applications De Recherche Scientifique
1-Benzyl 4-tert-butyl 2-methyl piperazine-1,2,4-tricarboxylate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its role in drug development.
Mécanisme D'action
Target of Action
Piperazine derivatives are known to interact with a wide range of biological targets due to the conformational flexibility of the piperazine ring and the polar nitrogen atoms in the ring .
Mode of Action
Piperazine derivatives are known for their diverse biological activities, which can be attributed to the conformational flexibility of the piperazine ring and the polar nitrogen atoms in the ring, thereby enhancing favorable interaction with macromolecules .
Biochemical Pathways
Piperazine derivatives are known to serve as useful building blocks/intermediates in the synthesis of several novel organic compounds such as amides, sulphonamides, mannich bases, schiff’s bases, thiazolidinones, azetidinones, and imidazolinones .
Result of Action
Piperazine derivatives have shown a wide spectrum of biological activities such as antibacterial, antifungal, anticancer, antiparasitic, antihistamine, and antidepressive activities .
Action Environment
The storage temperature for the compound is recommended to be sealed in dry, 2-8°c .
Analyse Biochimique
Biochemical Properties
1-Benzyl 4-tert-butyl 2-methyl piperazine-1,2,4-tricarboxylate plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with enzymes involved in metabolic pathways, potentially influencing their activity. The nature of these interactions can vary, including enzyme inhibition or activation, and binding to specific protein sites .
Cellular Effects
The effects of 1-Benzyl 4-tert-butyl 2-methyl piperazine-1,2,4-tricarboxylate on different cell types and cellular processes are profound. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, it may alter the expression of certain genes involved in metabolic processes, thereby impacting cellular metabolism .
Molecular Mechanism
At the molecular level, 1-Benzyl 4-tert-butyl 2-methyl piperazine-1,2,4-tricarboxylate exerts its effects through various mechanisms. It binds to specific biomolecules, leading to enzyme inhibition or activation. Additionally, it can cause changes in gene expression, which further influences cellular functions. These molecular interactions are crucial for understanding the compound’s overall impact on biological systems .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 1-Benzyl 4-tert-butyl 2-methyl piperazine-1,2,4-tricarboxylate can change over time. The compound’s stability and degradation are important factors that influence its long-term effects on cellular function. Studies have shown that it remains stable under certain conditions, but its activity may decrease over time due to degradation .
Dosage Effects in Animal Models
The effects of 1-Benzyl 4-tert-butyl 2-methyl piperazine-1,2,4-tricarboxylate vary with different dosages in animal models. At lower doses, it may exhibit beneficial effects, while higher doses could lead to toxic or adverse effects. Understanding the threshold effects and the compound’s toxicity is crucial for its safe application in research .
Transport and Distribution
The transport and distribution of 1-Benzyl 4-tert-butyl 2-methyl piperazine-1,2,4-tricarboxylate within cells and tissues are critical for its function. It interacts with specific transporters and binding proteins, affecting its localization and accumulation. These factors determine the compound’s bioavailability and effectiveness in different biological contexts .
Subcellular Localization
1-Benzyl 4-tert-butyl 2-methyl piperazine-1,2,4-tricarboxylate exhibits specific subcellular localization, which influences its activity and function. Targeting signals and post-translational modifications direct the compound to specific compartments or organelles within the cell. Understanding its subcellular localization is essential for elucidating its precise role in cellular processes .
Méthodes De Préparation
The synthesis of 1-Benzyl 4-tert-butyl 2-methyl piperazine-1,2,4-tricarboxylate typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Piperazine Ring: The piperazine ring is synthesized through the reaction of ethylenediamine with diethyl oxalate, followed by cyclization.
Substitution Reactions: The piperazine ring is then substituted with benzyl, tert-butyl, and methyl groups using appropriate alkylating agents under controlled conditions.
Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity of the final product.
Analyse Des Réactions Chimiques
1-Benzyl 4-tert-butyl 2-methyl piperazine-1,2,4-tricarboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of reduced products.
Common reagents and conditions used in these reactions include organic solvents, catalysts, and specific temperature and pressure conditions. The major products formed from these reactions depend on the specific reagents and conditions used.
Comparaison Avec Des Composés Similaires
1-Benzyl 4-tert-butyl 2-methyl piperazine-1,2,4-tricarboxylate can be compared with other similar compounds, such as:
1-Benzyl 4-tert-Butyl 2-(Hydroxymethyl)piperazine-1,4-dicarboxylate: This compound has similar structural features but differs in the number and position of carboxylate groups.
tert-Butyl 4-(4-amino-2-methylphenyl)piperazine-1-carboxylate: This compound has a different substitution pattern on the piperazine ring.
1-Boc-piperazine: This compound is used as a precursor in the synthesis of various piperazine derivatives.
The uniqueness of 1-Benzyl 4-tert-butyl 2-methyl piperazine-1,2,4-tricarboxylate lies in its specific substitution pattern and the presence of three carboxylate groups, which confer distinct chemical and biological properties.
Propriétés
IUPAC Name |
1-O-benzyl 4-O-tert-butyl 2-O-methyl piperazine-1,2,4-tricarboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H26N2O6/c1-19(2,3)27-17(23)20-10-11-21(15(12-20)16(22)25-4)18(24)26-13-14-8-6-5-7-9-14/h5-9,15H,10-13H2,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FUMOVDZJNXKHJM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCN(C(C1)C(=O)OC)C(=O)OCC2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H26N2O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40403430 | |
| Record name | 1-Benzyl 4-tert-butyl 2-methyl piperazine-1,2,4-tricarboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40403430 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
378.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
126937-42-6 | |
| Record name | 1-Benzyl 4-tert-butyl 2-methyl piperazine-1,2,4-tricarboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40403430 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details







Synthesis routes and methods III
Procedure details








Synthesis routes and methods IV
Procedure details








Synthesis routes and methods V
Procedure details










Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
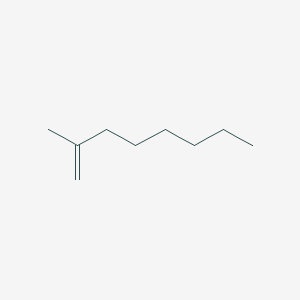
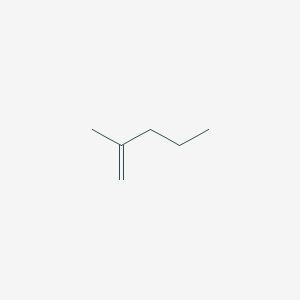
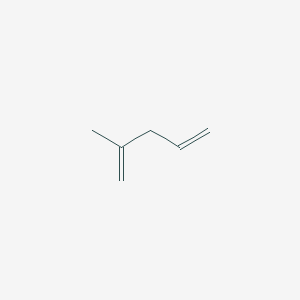
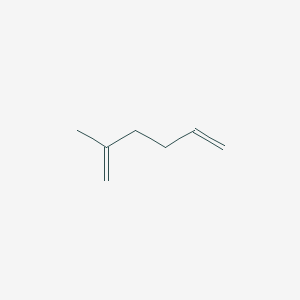
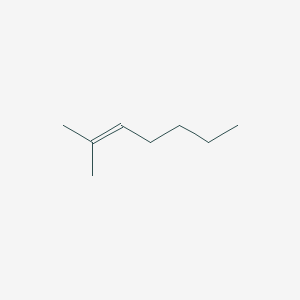
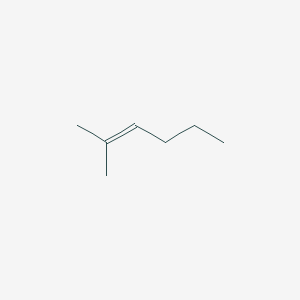

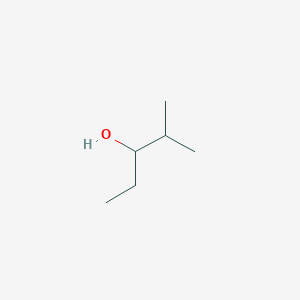
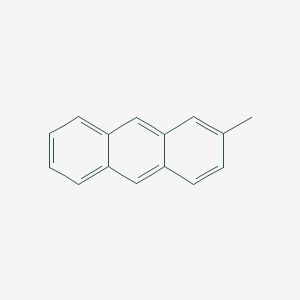

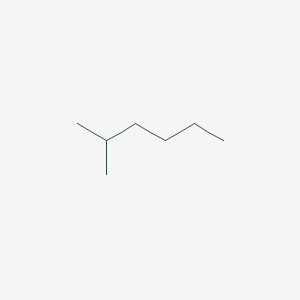
![(1R,2R,4R)-1,2,7,7-tetramethylbicyclo[2.2.1]heptan-2-ol](/img/structure/B165400.png)
